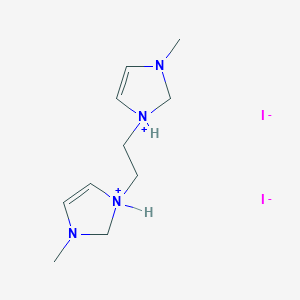![molecular formula C13H24O7 B14271337 Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate CAS No. 136272-63-4](/img/structure/B14271337.png)
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety and a substituted oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate typically involves the esterification of acetic acid with a hydroxymethyl-substituted oxolane. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to promote the esterification process. The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the substituted oxolane, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes and metabolic activities.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but different physical properties.
Butyl acetate: Another ester with a longer alkyl chain, affecting its solubility and volatility.
Propylene glycol diacetate: A compound with two ester groups, offering different reactivity and applications.
Uniqueness
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its substituted oxolane ring and hydroxymethyl group provide additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
136272-63-4 |
|---|---|
分子式 |
C13H24O7 |
分子量 |
292.33 g/mol |
IUPAC名 |
acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H20O5.C2H4O2/c1-3-4-5-14-11(8-12)6-10(7-15-11)16-9(2)13;1-2(3)4/h10,12H,3-8H2,1-2H3;1H3,(H,3,4) |
InChIキー |
PFCDZBOTWFILJW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1(CC(CO1)OC(=O)C)CO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


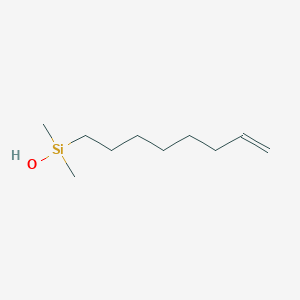
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
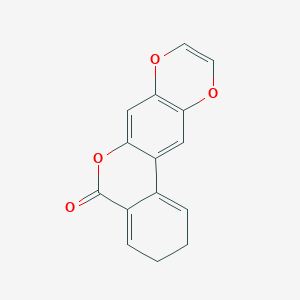
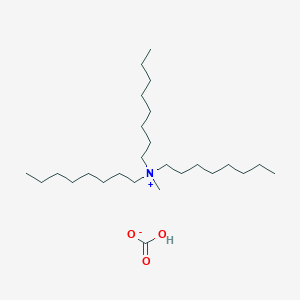
![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)


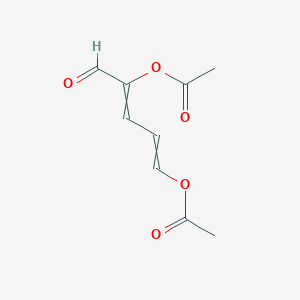
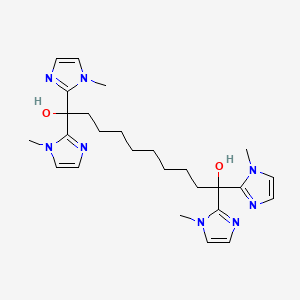
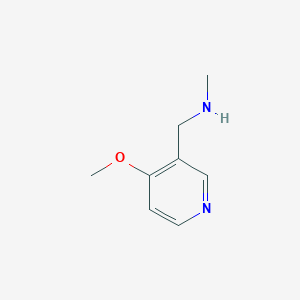
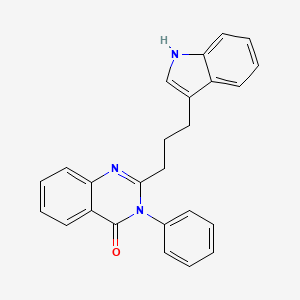
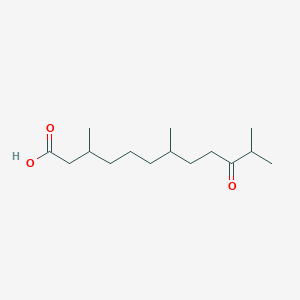
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
